
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione is a complex organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with an indene-1,3-dione moiety, making it a unique and interesting compound for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of ortho-hydroxystilbenes using hypervalent iodine reagents . This method provides good yields and is metal-free, making it an environmentally friendly option. Another approach involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis . This method is highly efficient and provides excellent yields of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Substitution reactions can be carried out using electrophilic or nucleophilic reagents under appropriate conditions to introduce different functional groups into the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as halogens, alkyl groups, or aryl groups into the molecule.
Applications De Recherche Scientifique
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione has a wide range of scientific research applications due to its unique structure and biological activities .
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways within biological systems . The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the type of activity being studied.
Comparaison Avec Des Composés Similaires
2-(Benzofuran-3-yl)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as benzofuran derivatives and indene-1,3-dione derivatives .
Benzofuran Derivatives: These compounds share the benzofuran ring structure and exhibit similar biological activities, such as anti-tumor and antibacterial properties.
Indene-1,3-dione Derivatives:
The uniqueness of this compound lies in its combined structure, which imparts unique properties and activities not found in the individual benzofuran or indene-1,3-dione derivatives.
Propriétés
Formule moléculaire |
C17H10O3 |
|---|---|
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
2-(1-benzofuran-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H10O3/c18-16-11-6-1-2-7-12(11)17(19)15(16)13-9-20-14-8-4-3-5-10(13)14/h1-9,15H |
Clé InChI |
ITZAIGKXOAHYIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=COC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


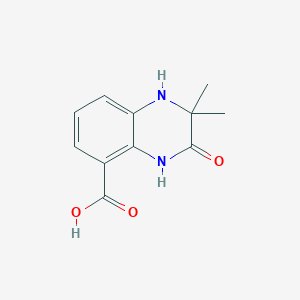



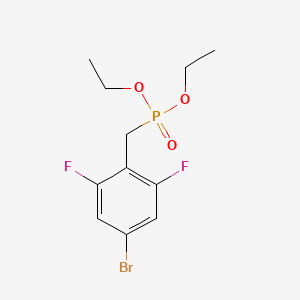

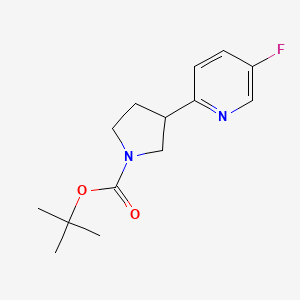
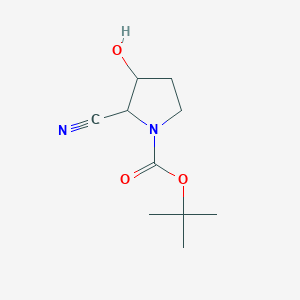
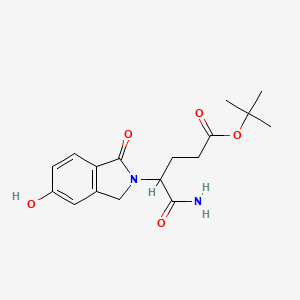



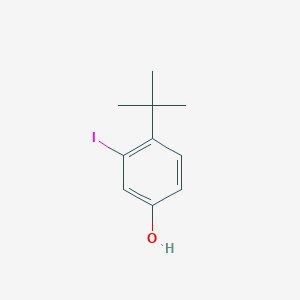
![3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,5-d][1,4]diazepine](/img/structure/B13687041.png)
